Leinamycin
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Overview
Description
Leinamycin is an 18-membered macrolactam with remarkable properties. It exhibits both antitumor and antimicrobial effects. Its unique structural feature is a spiro-fused 1,3-dioxo-1,2-dithiolane moiety, which plays a crucial role in its biological activities .
Preparation Methods
a. Biosynthesis: Leinamycin biosynthesis involves a modular assembly line:
- The intermediate transfers to the Polyketide Synthase (PKS) assembly line, elongating the backbone.
- The hybrid peptide-polyketide intermediate cyclizes via the thioesterase domain (TE) to yield this compound.
Nonribosomal Peptide Synthetase (NRPS): initiates biosynthesis by loading .
Peptidyl Carrier Protein (PCP): carries the dipeptide, which cyclizes and oxidizes to form the .
Chemical Reactions Analysis
Leinamycin undergoes various reactions:
Oxidation: The thiazonyl moiety is susceptible to oxidation.
Reduction: Reduction of specific functional groups occurs.
Substitution: Reactions involving nucleophiles. Common reagents include , , and . Major products vary based on reaction conditions.
Scientific Research Applications
Leinamycin’s applications span multiple fields:
Chemistry: Studying its unique structure and reactivity.
Biology: Investigating its impact on cellular processes.
Medicine: Exploring its antitumor potential.
Industry: Potential use as a lead compound for drug development.
Mechanism of Action
Leinamycin inhibits DNA synthesis due to its spiro-fused dithiolane moiety. It likely targets specific molecular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Leinamycin stands out due to its distinctive structure. No other LNM-like compounds have been discovered since its initial identification . further research may reveal related analogs.
Properties
Molecular Formula |
C22H26N2O6S3 |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(2R,4'R,6R,9E,11R,13E,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione |
InChI |
InChI=1S/C22H26N2O6S3/c1-13-8-9-22(21(3,29)20(28)32-33(22)30)11-18(27)23-14(2)19-24-15(12-31-19)6-4-5-7-16(25)17(26)10-13/h4-7,10,12,14,17,26,29H,8-9,11H2,1-3H3,(H,23,27)/b6-4-,7-5+,13-10+/t14-,17-,21+,22-,33?/m1/s1 |
InChI Key |
ZHTRILQJTPJGNK-FYBAATNNSA-N |
SMILES |
CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |
Isomeric SMILES |
C[C@@H]1C2=NC(=CS2)/C=C\C=C\C(=O)[C@@H](/C=C(/CC[C@@]3(CC(=O)N1)[C@@](C(=O)SS3=O)(C)O)\C)O |
Canonical SMILES |
CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |
Synonyms |
DC 107 DC-107 leinamycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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